
SiR dye 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SiR dye 2 is a multifunctional dye widely used in biological experiments. It is particularly valuable for its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . The dye is also utilized in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SiR dye 2 involves the incorporation of silicon into the rhodamine dye structure. This process typically includes the reaction of rhodamine derivatives with silicon-containing reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the formation of the silicon-rhodamine bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the dye. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
SiR dye 2 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also alter the dye’s fluorescence, making it useful for studying redox processes in biological systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce oxidized derivatives with altered fluorescence, while substitution reactions can yield modified dyes with different functional groups .
Scientific Research Applications
SiR dye 2 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Helps in visualizing cellular structures, tracking biomolecules, and studying cell functions.
Medicine: Utilized in diagnostic imaging and monitoring of disease progression.
Industry: Applied in textile dyeing, food pigments, and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of SiR dye 2 involves its ability to fluoresce upon excitation by light. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, allowing researchers to visualize and track biological processes. The molecular targets and pathways involved include cellular structures like microtubules, F-actin, lysosomes, and chromosomal DNA .
Comparison with Similar Compounds
SiR dye 2 is unique among silicon-rhodamine dyes due to its bright fluorescence at far-red wavelengths and good photostability. Similar compounds include:
SiR-SNAP: Used for super-resolution microscopy.
SiR-CLIP: Another derivative for super-resolution microscopy.
SiR-Halo: Utilized in live cell imaging.
These compounds share similar properties but differ in their specific applications and functional groups, making this compound a versatile and valuable tool in various scientific fields.
Properties
Molecular Formula |
C31H31N3O6Si |
|---|---|
Molecular Weight |
569.7 g/mol |
IUPAC Name |
2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate |
InChI |
InChI=1S/C31H31N3O6Si/c1-32(2)19-8-11-22-25(16-19)41(5,6)26-17-20(33(3)4)9-12-23(26)29(22)24-15-18(7-10-21(24)30(37)38)31(39)40-34-27(35)13-14-28(34)36/h7-12,15-17H,13-14H2,1-6H3 |
InChI Key |
HZBMYSAEKBONRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


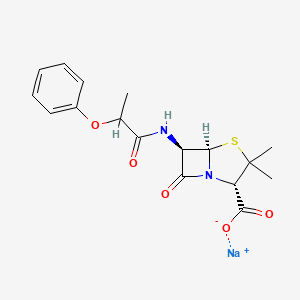

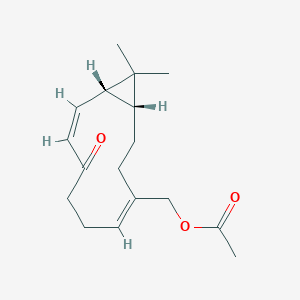
![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)
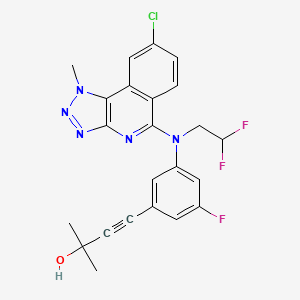
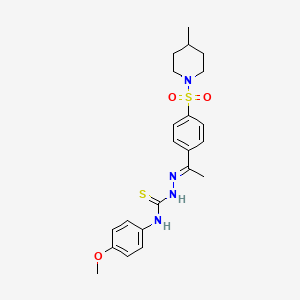
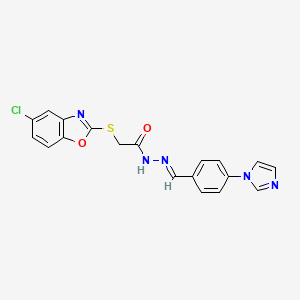


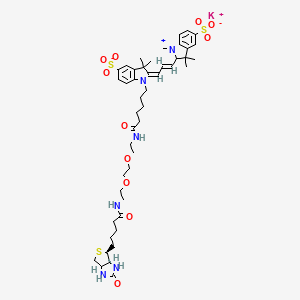
![N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine](/img/structure/B12384792.png)
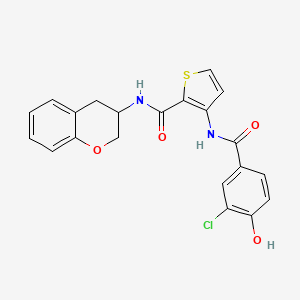
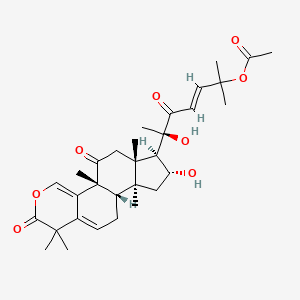
![[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol](/img/structure/B12384798.png)
